molecular formula C10H13NO3 B565348 N-(Benzyloxycarbonyl)ethanolamine-13C2,15N CAS No. 1216647-82-3

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N

Cat. No.: B565348
CAS No.: 1216647-82-3
M. Wt: 198.196
InChI Key: SAGINAGERRNGGV-CBEZPVNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)ethanolamine-13C2,15N typically involves the incorporation of stable isotopes, such as carbon-13 and nitrogen-15, into the molecular structureThe reaction conditions often include the use of solvents like dichloromethane, ethanol, and methanol.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the stable isotopes are correctly incorporated into the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various ethanolamine derivatives, carbonyl compounds, and substituted benzyloxycarbonyl compounds .

Mechanism of Action

The mechanism of action of N-(Benzyloxycarbonyl)ethanolamine-13C2,15N involves its incorporation into biochemical pathways where it acts as a tracer. The stable isotopes, carbon-13 and nitrogen-15, allow researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzyloxycarbonyl)ethanolamine-13C2,15N is unique due to its specific isotopic labeling, which makes it particularly useful in detailed metabolic and pharmacokinetic studies. Its stable isotopes provide high sensitivity and specificity in analytical techniques like NMR spectroscopy, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

benzyl N-(2-hydroxy(1,2-13C2)ethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)/i6+1,7+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGINAGERRNGGV-CBEZPVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[15NH][13CH2][13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To ethanolamine (9.0 ml, 149 mmol) in methylene chloride (100 ml) at 0° C. was added benzyl chlorformate (10.0 ml, 70 mmol). The mixture was stirred at 0° C. for 30 min, then at room temperature for 1 h, poured into ethyl acetate, washed with 2M HCl, saturated NaHCO3 solution, and brine, then dried over Na2SO4 and evaporated to provide 12.91 g (94%) of the desired compound as a white solid. 1H NMR (CDCl3, TMS) 7.47 (m,5H), 5.11 s,2H), 3.73 (m,2H), 3.38 (m,2H).
Quantity
9 mL
Type
reactant
Reaction Step One
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10 mL
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reactant
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100 mL
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solvent
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0 (± 1) mol
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Yield
94%

Synthesis routes and methods II

Procedure details

To 0° C. cold of CH2Cl2 solution (300 mL) of 2-aminoethanol (10.8 g, 0.177 mole) and TEA (26.8 g; 0.265 mole) was added slowly a CH2Cl2 solution (50 mL) of benzyl chloroformate (33.2 g, 0.194 mole). After complete addition, the resulting solution was gradually warmed to room temperature and stirring was continued at room temperature overnight. The reaction was worked up and purified by flash column chromatography on silica gel, affording 22.8 g in 66% yield of title compound. 1H NMR (CDCl3): δ 7.34-7.40 (m, 5H), 5.20-5.32 (m, 1H), 5.14 (s, 2H), 3.74 (q, 2H), 3.37 (q, 2H), 2.38 (bs, 1H).
Quantity
10.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods III

Procedure details

Benzylchloroformate (44.95 kg, 263.5 mol, 1.0 eq.) was added over a 2 hour period at room temperature to a solution of ethanolamine (16.1 kg, 263.5 mol, 1.0 eq.) in water (34 gal, 128.7 L). After stirring for 30 minutes, this was added to a cold (5-10° C.) solution of NaHCO3 (33.2 kg, 395.25 mol, 1.5 eq) in H2O (330 L) over a 30 min period and then allowed to stir at room temperature overnight. Ethyl acetate (22 gal, 83.3 L) was added, the layers separated, and the aqueous layer extracted again with ethyl acetate (22 gal., 83.3 L). The combined organic extracts were concentrated under vacuum to a volume of 10 gal (37.9 L), and the remainder displaced with isopropyl ether. The resulting slurry was stirred and cooled to 10° C. for 2 hours, then filtered. The solids were washed with isopropyl ether and vacuum dried to give the title compound (39.1 kg, 71.1%). mp 61-63° C. NMR (300 MHz, d6-DMSO): δ=7.50-7.37 (m, 5H), 7.37-7.16 (m, 1H), 5.05 (s, 2H), 4.70-4.63 (m, 1H), 3.46-3.37 (m, 2H), 3.13-3.03 (m, 2H).
Quantity
44.95 kg
Type
reactant
Reaction Step One
Quantity
16.1 kg
Type
reactant
Reaction Step One
Name
Quantity
128.7 L
Type
solvent
Reaction Step One
Quantity
33.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
330 L
Type
solvent
Reaction Step Two
Quantity
83.3 L
Type
reactant
Reaction Step Three
Yield
71.1%

Synthesis routes and methods IV

Procedure details

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